Cas no 2411276-75-8 (4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester)

4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester is a spirocyclic compound featuring a unique azaspiro[2.5]octane scaffold with an 8-oxo functional group. The tert-butyl ester moiety enhances stability and facilitates handling in synthetic applications. This intermediate is valuable in medicinal chemistry for constructing complex heterocyclic frameworks, particularly in the development of bioactive molecules. Its rigid spirocyclic structure offers conformational constraints, which can improve binding affinity and selectivity in drug design. The compound’s synthetic versatility makes it suitable for further functionalization, enabling the exploration of structure-activity relationships in pharmaceutical research. High purity and well-defined stereochemistry ensure reproducibility in advanced organic synthesis.
4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester structure
2411276-75-8 structure
Product Name:4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
CAS No:2411276-75-8
MF:C12H19NO3
MW:225.284163713455
CID:6012728
PubChem ID:146049086
Update Time:2025-10-29

4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester
    • tert-Butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
    • EN300-7494393
    • 2411276-75-8
    • AKOS040803900
    • Inchi: 1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-4-5-9(14)12(13)6-7-12/h4-8H2,1-3H3
    • InChI Key: UWVXNPAPYWAJKE-UHFFFAOYSA-N
    • SMILES: C1C2(C(=O)CCCN2C(OC(C)(C)C)=O)C1

Computed Properties

  • Exact Mass: 225.13649347g/mol
  • Monoisotopic Mass: 225.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.14±0.1 g/cm3(Predicted)
  • Boiling Point: 331.8±35.0 °C(Predicted)
  • pka: -1.84±0.20(Predicted)

4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7494393-0.05g
tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
2411276-75-8 95.0%
0.05g
$252.0 2025-03-10
Enamine
EN300-7494393-0.1g
tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
2411276-75-8 95.0%
0.1g
$376.0 2025-03-10
Enamine
EN300-7494393-0.25g
tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
2411276-75-8 95.0%
0.25g
$538.0 2025-03-10
Enamine
EN300-7494393-0.5g
tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
2411276-75-8 95.0%
0.5g
$847.0 2025-03-10
Enamine
EN300-7494393-1.0g
tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
2411276-75-8 95.0%
1.0g
$1086.0 2025-03-10
Enamine
EN300-7494393-2.5g
tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
2411276-75-8 95.0%
2.5g
$2127.0 2025-03-10
Enamine
EN300-7494393-5.0g
tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
2411276-75-8 95.0%
5.0g
$3147.0 2025-03-10
Enamine
EN300-7494393-10.0g
tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate
2411276-75-8 95.0%
10.0g
$4667.0 2025-03-10
1PlusChem
1P028ED0-50mg
tert-butyl8-oxo-4-azaspiro[2.5]octane-4-carboxylate
2411276-75-8 95%
50mg
$363.00 2024-05-22
1PlusChem
1P028ED0-100mg
tert-butyl8-oxo-4-azaspiro[2.5]octane-4-carboxylate
2411276-75-8 95%
100mg
$527.00 2024-05-22

Additional information on 4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester

Chemical Profile of 4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester (CAS No. 2411276-75-8)

4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester, identified by the CAS number 2411276-75-8, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its unique structural framework and potential biological activities. This spirocyclic amide derivative features a nitrogen-containing heterocycle linked to a cycloalkane system, with an oxo group and an isobutyl ester substituent, which contribute to its distinctive chemical properties and reactivity.

The molecular structure of this compound is characterized by a spirocyclic core, where a nitrogen atom is integrated into a seven-membered ring that is connected to a five-membered carbocycle. This arrangement creates a rigid framework that may influence the compound's interactions with biological targets. The presence of the oxo group at the 8-position and the 1,1-dimethylethyl ester at the 4-position further modulates its pharmacophoric features, potentially enhancing solubility and metabolic stability.

In recent years, spirocyclic compounds have been extensively studied for their potential applications in drug development. The spirocyclic core in 4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester offers several advantages, including reduced conformational flexibility and improved binding affinity to biological receptors. These structural attributes make it an attractive scaffold for designing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a precursor or intermediate in the synthesis of more complex molecules with targeted biological activities. Researchers have been exploring its utility in developing inhibitors for various enzymes and receptors involved in metabolic disorders, inflammation, and neurodegenerative diseases. The nitrogen heterocycle in particular has been shown to enhance binding interactions with proteins, making it a valuable component in drug design.

Recent studies have highlighted the importance of spirocyclic amides in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit high bioactivity. The oxo group in 4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester may serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, further enhancing its pharmacological potential. Additionally, the isobutyl ester moiety could be metabolically labile or serve as a site for further functionalization, depending on the desired therapeutic outcome.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the oxo group and ester substituents. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale preparations for research and development purposes.

The pharmacological evaluation of 4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester has revealed promising activities in preclinical models. Initial studies suggest that it may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory pathways. Furthermore, its ability to interact with membrane-bound receptors has been explored in models of pain perception and neurotransmitter signaling.

The compound's structural features also make it an interesting candidate for developing kinase inhibitors. The spirocyclic amide moiety can mimic ATP binding pockets or other substrate-like structures that are recognized by kinases. By fine-tuning the substituents on the nitrogen heterocycle and the attached carbocycle, researchers can modulate binding affinity and selectivity against specific kinases involved in cancer progression or other diseases.

In conclusion,4-Azaspiro[2.5]octane-4-carboxylic acid, 8-oxo-, 1,1-dimethylethyl ester (CAS No. 2411276-75-8) represents a structurally unique compound with significant potential in medicinal chemistry. Its spirocyclic framework combined with functional groups such as the oxo group and ester moiety provides a versatile scaffold for designing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a valuable intermediate or lead molecule in drug discovery efforts.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent